N-Decylphthalimide
Overview
Description
N-Decylphthalimide is a useful research compound. Its molecular formula is C18H25NO2 and its molecular weight is 287.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photocatalysis
N-Decylphthalimide derivatives are used in photocatalytic decarboxylative reactions. For instance, N-(acyloxy)phthalimide derivatives derived from α-amino and α-hydroxy acids have been utilized in photocatalytic decarboxylative alkenylation reactions. These reactions are catalyzed using sodium iodide and triphenylphosphine under mild irradiation conditions, demonstrating the utility of this compound derivatives in photocatalysis without the need for transition-metal or organic dye-based photoredox catalysts (Wang, Fu, Zhao, Shang, & Fu, 2020).
Fluorescence Microscopy
4-Amino-N-adamantylphthalimide, a derivative of this compound, demonstrates utility in fluorescence microscopy. It selectively visualizes lipid droplets and mitochondria in human cancer cell lines, showcasing its potential in cellular and molecular biology research (Benčić, Mandić, Džeba, Tartaro Bujak, Biczók, Mihaljević, Mlinarić-Majerski, Weber, Kralj, & Basarić, 2019).
Polymer Stability
N-Arylphthalimide derivatives, which include this compound derivatives, have been studied as thermal stabilizers for rigid poly(vinyl chloride) (PVC). These compounds show significant stabilizing efficiencies compared to conventional stabilizers, making them important in enhancing the durability of polymers (Mohamed, Sabaa, Oraby, & Yassin, 2002).
Catalysis
This compound derivatives are used in various catalytic processes. For example, they have been applied in transition-metal-free, visible-light-enabled decarboxylative borylation of aryl N-Hydroxyphthalimide esters. These reactions are scalable and exhibit broad scope and functional group tolerance, indicating their significance in organic synthesis (Candish, Teders, & Glorius, 2017).
Medical Imaging
Certain novel phthalimide derivatives have been synthesized for potential use in medical imaging. These derivatives, like N-(5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phthalimide, have shown promise as imaging agents for cancer, demonstrating the versatility of this compound derivatives in biomedical applications (Motaleb, Abdel-Ghaney, Abdel-Bary, & Shamsel-Din, 2015).
Mechanism of Action
Target of Action
N-Decylphthalimide is a derivative of phthalimides, which are a class of compounds known for their diverse reactivity Related compounds such as n-ethylmaleimide have been shown to interact with proteins like galectin-10 . The role of these targets can vary, but they often play crucial roles in biochemical pathways and cellular functions.
Mode of Action
N-oxyphthalimides, a related class of compounds, are known to produce oxygen radicals upon 1-electron reduction . This suggests that this compound might interact with its targets through a similar mechanism, leading to changes in the targets’ functions and potentially initiating downstream biochemical reactions.
Biochemical Pathways
For instance, N-oxyphthalimides can initiate cascades of reactions, leading to the generation of radical species . These radicals can then engage in diverse transformations, potentially affecting multiple biochemical pathways and their downstream effects.
Pharmacokinetics
The related compound n-ethylmaleimide has been shown to have certain pharmacokinetic properties . It’s important to note that the bioavailability of this compound would be influenced by these ADME properties.
Result of Action
The generation of oxygen radicals by related n-oxyphthalimides suggests that this compound could induce similar effects . These radicals can cause various changes at the molecular and cellular levels, potentially leading to observable phenotypic effects.
Biochemical Analysis
Biochemical Properties
It is known that phthalimides, the parent compounds of N-Decylphthalimide, can interact with various enzymes and proteins
Cellular Effects
Studies on related compounds suggest that phthalimides can have significant effects on cellular processes . For instance, N-acyloxymethyl-phthalimides have been shown to deliver genotoxic formaldehyde to human cells, influencing cell function and impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Phthalimides are known to undergo various chemical reactions, which can lead to the formation of different products . These reactions can involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of similar compounds can change over time, influenced by factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
There is currently limited information available on the dosage effects of this compound in animal models. Studies on related compounds suggest that the effects can vary with different dosages .
Metabolic Pathways
Phthalimides are known to be involved in various metabolic pathways . They can interact with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Studies on related compounds suggest that they can interact with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Studies on related compounds suggest that they can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-decylisoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-2-3-4-5-6-7-8-11-14-19-17(20)15-12-9-10-13-16(15)18(19)21/h9-10,12-13H,2-8,11,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPUPXDCUZMNME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60544374 | |
Record name | 2-Decyl-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60544374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36043-57-9 | |
Record name | 2-Decyl-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60544374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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